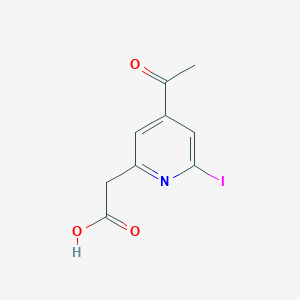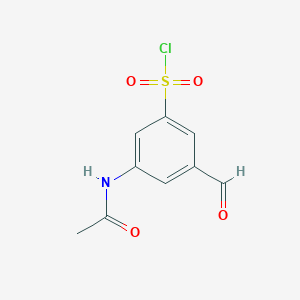
3-(Acetylamino)-5-formylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetylamino)-5-formylbenzenesulfonyl chloride is an organic compound that features both acetylamino and formyl functional groups attached to a benzene ring, along with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-5-formylbenzenesulfonyl chloride typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine. The amine is then acetylated to introduce the acetylamino group. Subsequent formylation and sulfonylation steps yield the final product. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability. Safety measures are crucial due to the reactive nature of sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
3-(Acetylamino)-5-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Acylation: The acetylamino group can participate in acylation reactions, introducing additional acyl groups.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Acetylamino)-5-formylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Acetylamino)-5-formylbenzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, facilitating the introduction of sulfonamide or sulfonate functionalities. The acetylamino and formyl groups can also participate in further chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetylamino)-5-amino-1-phenyl-1,2,4-triazole
- 3,5-Diacetylamino-1-phenyl-1,2,4-triazole
- 3-Acetylamino-5-amino-1-phenyl-1,2,4-triazole
Uniqueness
3-(Acetylamino)-5-formylbenzenesulfonyl chloride is unique due to the presence of both acetylamino and formyl groups on the benzene ring, along with the reactive sulfonyl chloride group. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H8ClNO4S |
|---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
3-acetamido-5-formylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO4S/c1-6(13)11-8-2-7(5-12)3-9(4-8)16(10,14)15/h2-5H,1H3,(H,11,13) |
InChI Key |
DPUVSLVLUUQMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


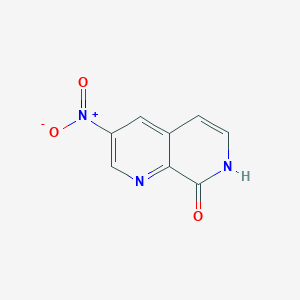
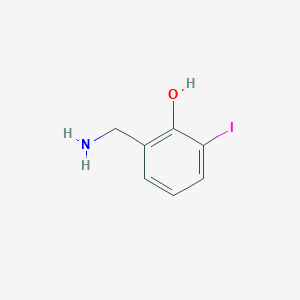


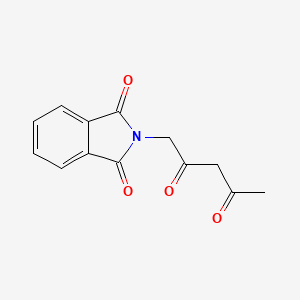
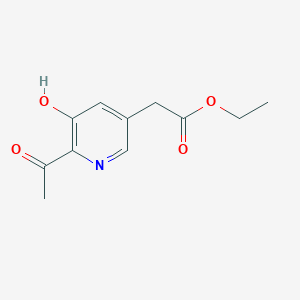
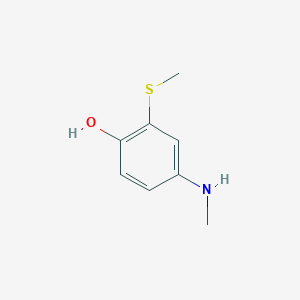
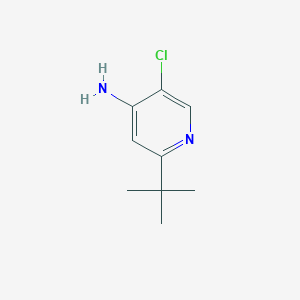

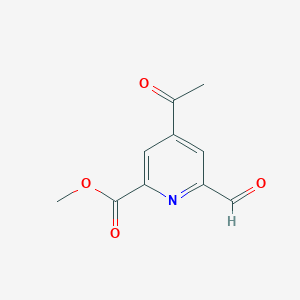
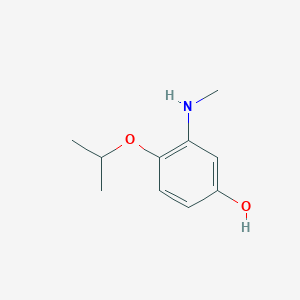
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
